Improved Lipophilicity and Predicted Membrane Permeability Relative to the Free Acid
The methyl ester derivative demonstrates substantially enhanced calculated lipophilicity compared to its free carboxylic acid counterpart. The target compound has a computed LogP value of 1.63 , while 2-aminoindane-2-carboxylic acid (the free acid, CAS 27473-62-7) has a computed LogP of 1.27 [1]. This 0.36 log unit increase corresponds to an approximately 2.3-fold higher theoretical partition coefficient, indicating improved passive membrane permeability and potential for blood-brain barrier penetration when the ester functions as a prodrug of the free acid [2].
| Evidence Dimension | Lipophilicity (calculated LogP) |
|---|---|
| Target Compound Data | LogP = 1.63 |
| Comparator Or Baseline | 2-Aminoindane-2-carboxylic acid (free acid, CAS 27473-62-7): LogP = 1.27 |
| Quantified Difference | ΔLogP = +0.36 (~2.3-fold higher partition coefficient) |
| Conditions | Calculated partition coefficient (octanol-water) using fragment-based prediction methods (Chemsrc / Ambinter data). |
Why This Matters
For medicinal chemists designing CNS-penetrant prodrugs or seeking to improve cellular uptake of a constrained amino acid pharmacophore, the methyl ester offers a quantifiable advantage in lipophilicity that directly translates to better passive diffusion compared to the free acid.
- [1] Ambinter. 2-Aminoindane-2-carboxylic acid. CAS 27473-62-7. LogP 1.2676. https://www.ambinter.com (accessed April 2026). View Source
- [2] Kerns EH, Di L. Drug-like Properties: Concepts, Structure Design and Methods. 2nd ed. Academic Press; 2016. Chapter 7, Lipophilicity. View Source
